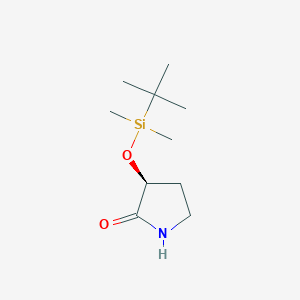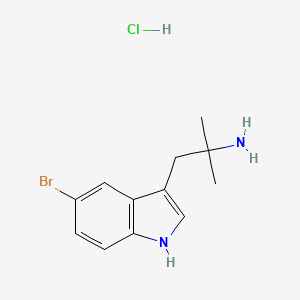
1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride” is a derivative of indole, which is a heterocyclic compound . Indole derivatives are known to possess various biological activities and have been found in many important synthetic drug molecules .
Chemical Reactions Analysis
Again, the specific chemical reactions involving “1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride” would depend on its specific molecular structure. Indole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride” would depend on its specific molecular structure. For example, a related compound, “5-bromo-1H-indol-3-yl)acetic acid”, has a melting point of 141-148 ºC .Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
- The study by Sanchez & Parcell (1990) discusses amine-induced rearrangements of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanones, proposing a pseudo-Favorskii mechanism for producing rearranged amides. These amides can then be reduced to β-substituted tryptamines or hydrolyzed to substituted indole-3-acetic acids, highlighting the versatility of similar compounds in synthetic organic chemistry (J. P. Sanchez & R. Parcell, 1990).
Antimicrobial and Cytotoxic Activities
- Noolvi et al. (2014) synthesized a series of novel azetidine-2-one derivatives of 1H-benzimidazole, including compounds prepared via modifications of 1H-benzimidazol-2-amines, showing good antibacterial activity and cytotoxic properties in vitro. This indicates the potential for derivatives of indole-based compounds to contribute to the development of new antimicrobial and anticancer agents (M. Noolvi et al., 2014).
Organic Chemistry and Catalysis
- Masters et al. (2011) explored o-Bromo(propa-1,2-dien-1-yl)arenes as substrates for domino reactions under Pd catalysis in the presence of secondary amines to form enamines. This research demonstrates the application of bromo-indole derivatives in complex organic synthesis and catalysis, potentially applicable to the synthesis of pharmacologically relevant compounds (Kye-Simeon Masters, M. Wallesch & S. Bräse, 2011).
Corrosion Inhibition
- Vikneshvaran & Velmathi (2017) studied Schiff bases derived from L-Tryptophan for the prevention of corrosion on stainless steel surfaces in acidic environments. Their findings indicate that indole-derived compounds can effectively inhibit corrosion, suggesting that similar bromo-indole compounds could be explored for corrosion inhibition applications (S. Vikneshvaran & S. Velmathi, 2017).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with “1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride” would depend on its specific properties. A related compound, “2-(5-Bromo-1H-indol-3-yl)acetic acid”, has been classified with the signal word “Warning” and hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Orientations Futures
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride”, as an indole derivative, could potentially be a subject of future research in drug discovery and development.
Propriétés
IUPAC Name |
1-(5-bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2.ClH/c1-12(2,14)6-8-7-15-11-4-3-9(13)5-10(8)11;/h3-5,7,15H,6,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQNCFYILUDKFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CNC2=C1C=C(C=C2)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

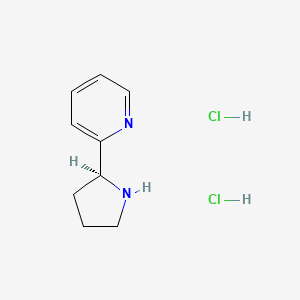
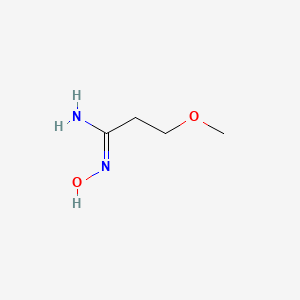
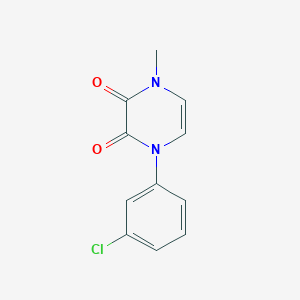
![N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2653156.png)
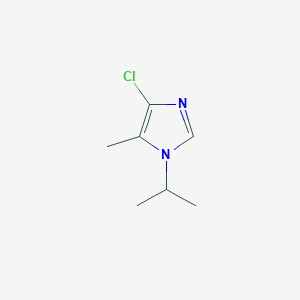
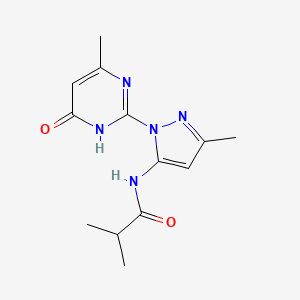
![N-(3-chlorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)


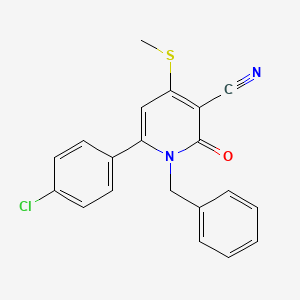
![3,5-dimethoxy-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2653167.png)

![1-[3-(5-Methylthiophen-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2653170.png)
